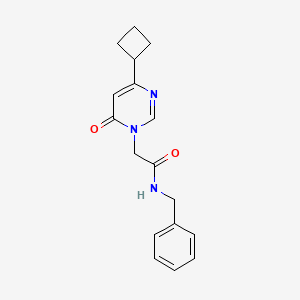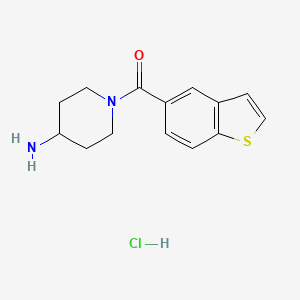
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, also known as BCOP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. In
Scientific Research Applications
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the DNA replication machinery. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are believed to contribute to the disease's progression. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Mechanism of Action
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide exerts its therapeutic effects by inhibiting the activity of the DNA replication machinery, specifically the replicative DNA helicase. This results in the inhibition of DNA replication and cell proliferation, leading to the inhibition of cancer cell growth. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the production of inflammatory cytokines and chemokines by inhibiting the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, reduction of beta-amyloid accumulation, and reduction of inflammation. In cancer cells, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide inhibits DNA replication and cell proliferation, leading to cell death. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's progression. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has several advantages for lab experiments, including its small size, high potency, and specificity for its target enzymes. However, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide also has some limitations, including its potential toxicity and the need for optimization of dosing and administration to achieve therapeutic effects.
Future Directions
There are several future directions for the study of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of dosing and administration for maximum therapeutic effect. Additionally, the use of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic potential. Further research is needed to fully understand the potential of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide as a therapeutic agent.
Conclusion
In conclusion, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, or N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, is a small molecule inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the inhibition of DNA replication and cell proliferation, reduction of beta-amyloid accumulation, and reduction of inflammation. While N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide involves the reaction of 4-cyclobutyl-6-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid with benzylamine, followed by acetylation of the resulting product. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to achieve high yields and purity.
properties
IUPAC Name |
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(18-10-13-5-2-1-3-6-13)11-20-12-19-15(9-17(20)22)14-7-4-8-14/h1-3,5-6,9,12,14H,4,7-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIURGIBIHSNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)
![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)

![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)


![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)

